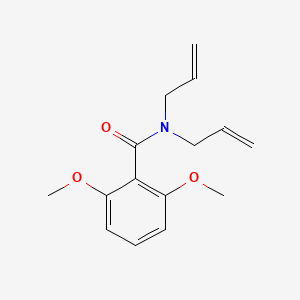![molecular formula C11H11N3O2S B5611388 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5611388.png)
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Descripción general
Descripción
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiadiazole ring, which is further connected to an acetamide group
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Properties
- N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives demonstrate significant antioxidant and antimicrobial properties. These compounds, characterized by a variety of spectroscopic methods, show potential in combating bacterial strains like Staphylococcus aureus, Bacillus, Escherichia coli, and Pseudomonas aeruginosa. Their antioxidant efficiency is noteworthy, as assessed by the β-carotene bleaching method (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Anticancer Properties
- The pharmacophore hybridization approach used in the synthesis of these compounds reveals their potential as drug-like small molecules with anticancer properties. Structural analysis through NMR and LC-MS spectra confirms their composition, and their in vitro anticancer activity has been extensively studied (Yushyn, Holota, & Lesyk, 2022).
Molecular Modeling and Selective Receptor Antagonism
- These derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. Their binding affinity and selectivity have been significantly influenced by certain substitutions, with some derivatives showing high potency in receptor antagonism. Molecular modeling studies offer insights into their binding mechanisms (Jung et al., 2004).
Synthesis and Biological Activities
- Several studies focus on the synthesis and biological activities of these compounds. They have demonstrated good antibacterial, antifungal, and antiviral activities against a range of pathogens, including tobacco mosaic virus and various bacterial strains. These findings highlight the potential of these derivatives as molecular templates for developing highly efficient antiviral and antibacterial agents (Tang et al., 2019).
Novel Synthesis Approaches
- Innovative synthesis methods for these derivatives have been explored. One approach involves carbodiimide condensation, resulting in compounds identified by various analytical methods. These novel synthesis approaches open up possibilities for the creation of diverse molecular structures with potential therapeutic applications (Yu et al., 2014).
Applications as Glutaminase Inhibitors
- Some analogs of this compound have been synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS), an enzyme linked to cancer cell growth. These compounds have shown potential in attenuating the growth of certain cancer cells both in vitro and in vivo, suggesting their utility in cancer treatment (Shukla et al., 2012).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the target compound. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents
Propiedades
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7(15)12-11-14-13-10(17-11)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDHGXXVAMBSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide](/img/structure/B5611307.png)
![[4-methoxy-2-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate](/img/structure/B5611316.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5611322.png)
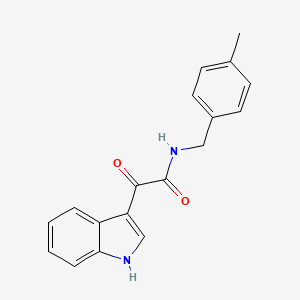
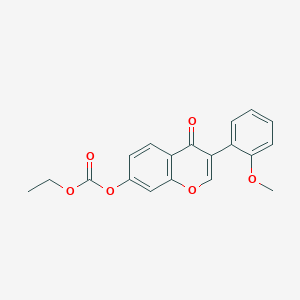
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5611343.png)
![ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate](/img/structure/B5611358.png)
![N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-ethoxyaniline](/img/structure/B5611383.png)
![2-AMINO-4-(PYRIDIN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B5611394.png)
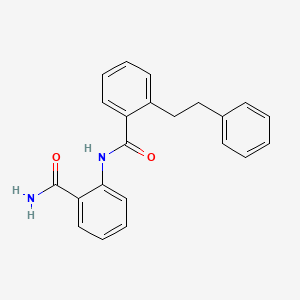
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5611400.png)
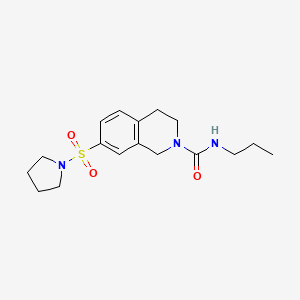
![3-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5611421.png)
